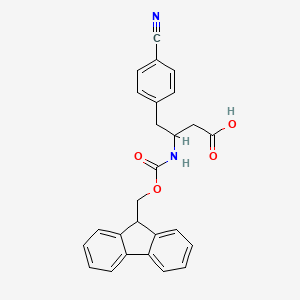

Fmoc-beta-hophe(4-cn)-oh

CAS No.:

Cat. No.: VC17945022

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H22N2O4 |

|---|---|

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 4-(4-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C26H22N2O4/c27-15-18-11-9-17(10-12-18)13-19(14-25(29)30)28-26(31)32-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24H,13-14,16H2,(H,28,31)(H,29,30) |

| Standard InChI Key | YEHSIHZGTLVMLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

Fmoc-β-HoPhe(4-CN)-OH is systematically named (S)-3-(Fmoc-amino)-4-(4-cyanophenyl)butanoic acid. Its structure comprises:

-

Fmoc group: A 9-fluorenylmethyloxycarbonyl protecting group at the N-terminus.

-

β-Homophenylalanine backbone: A four-carbon chain with an amine group at the β-position.

-

4-Cyanophenyl side chain: A para-substituted benzene ring with a cyano (-CN) group .

The IUPAC name and SMILES notation further clarify its configuration:

-

IUPAC: (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-cyanophenyl)butanoic acid

-

SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O .

Crystallographic and Spectroscopic Data

-

X-ray diffraction: Limited data exist, but analogous β-homoamino acids exhibit extended side-chain conformations, enhancing peptide backbone flexibility .

-

Circular dichroism (CD): The Fmoc group’s UV absorption at 265–310 nm allows real-time monitoring during SPPS .

Synthesis and Purification

Synthetic Routes

The preparation of Fmoc-β-HoPhe(4-CN)-OH involves two stages:

Stage 1: Activation of Fmoc-β-Ala-OH

-

Reagents: Hydroxybenzotriazole (HOBt), thionyl chloride (SOCl₂).

-

Mechanism: SOCl₂ converts Fmoc-β-Ala-OH to its acyl chloride, which reacts with HOBt to form Fmoc-β-Ala-Bt (benzotriazole active ester) .

-

Conditions: Reaction proceeds at room temperature in tetrahydrofuran (THF), yielding 85–92% after recrystallization .

Stage 2: Coupling with 4-Cyanophenylalanine Derivative

-

Amino acid (AA): 4-Cyanophenylalanine dissolved in Na₂CO₃/NaHCO₃ buffer (pH 8–9).

-

Coupling: Fmoc-β-Ala-Bt in acetonitrile reacts with AA at a 1:1.3 molar ratio.

-

Purification: Ethyl acetate extraction, acidification to pH 5–6, and filtration yield Fmoc-β-HoPhe(4-CN)-OH with >95% purity .

Key Challenges and Solutions

-

Racemization: Minimized using HOBt and low-temperature coupling .

-

Cyano group stability: Inert to Fmoc deprotection conditions (20% piperidine/DMF) .

Physicochemical Properties

Solubility and Stability

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Soluble in DMF, DMSO, acetonitrile; insoluble in water | |

| Storage | -20°C, desiccated; stable for >24 months | |

| Melting point | 128–132°C (decomposition) |

Spectroscopic Characterization

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-β-HoPhe(4-CN)-OH is employed to:

-

Enhance hydrophobic interactions: The 4-cyanophenyl group increases peptide lipophilicity, aiding membrane penetration .

-

Reduce aggregation: β-homo modification disrupts β-sheet formation in amyloidogenic sequences .

-

Introduce steric bulk: Modulates receptor binding in constrained peptides .

Case Study: Cyclic Peptide Design

A 2024 study synthesized cyclo-[D-Pro-Pro-β³-HoPhe(4-CN)-D-Phe-], demonstrating:

-

Immunosuppressive activity: IC₅₀ = 12 nM in T-cell proliferation assays .

-

Protease resistance: Half-life >48 h in human serum vs. 2 h for native peptide .

| Hazard | Precaution | Source |

|---|---|---|

| Skin irritation | Wear nitrile gloves; wash with soap/water | |

| Inhalation risk | Use fume hood; avoid aerosol formation | |

| Environmental toxicity | Dispose via certified waste management |

Comparative Analysis with Analogues

Side-Chain Modifications

| Compound | Substituent | LogP | Application |

|---|---|---|---|

| Fmoc-β-HoPhe(4-F)-OH | -F | 3.1 | Radiolabeled tracer development |

| Fmoc-β-HoPhe(4-Cl)-OH | -Cl | 3.8 | Antimicrobial peptides |

| Fmoc-β-HoPhe(4-CN)-OH | -CN | 2.9 | Enzyme inhibitor design |

Backbone Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume